molecular formula C15H14O8 B1201230 4-Methacryloxyethyltrimellitic acid CAS No. 68183-31-3

4-Methacryloxyethyltrimellitic acid

Cat. No.: B1201230
CAS No.: 68183-31-3
M. Wt: 322.27 g/mol
InChI Key: GOGCLLMDQOJKHB-UHFFFAOYSA-N
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Description

4-Methacryloxyethyltrimellitic acid is a chemical compound known for its applications in dental adhesives and other resin-based materials. It is characterized by its ability to improve bond strength between metal and acrylic resin, making it a valuable component in various industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methacryloxyethyltrimellitic acid can be synthesized through the reaction of trimellitic anhydride with methacryloxyethyl compounds. The reaction typically involves the use of catalysts and specific temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Methacryloxyethyltrimellitic acid involves its ability to form strong bonds with metal substrates through its anhydride group, while the methacrylate group allows for polymerization with other monomers. This dual functionality makes it an effective adhesion promoter in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methacryloxyethyltrimellitic acid is unique due to its dual functional groups, which provide both adhesion and polymerization capabilities. This makes it particularly valuable in dental and industrial applications where strong, durable bonds are required .

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O8/c1-8(2)14(20)22-5-6-23-15(21)9-3-4-10(12(16)17)11(7-9)13(18)19/h3-4,7H,1,5-6H2,2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGCLLMDQOJKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987689
Record name 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68183-31-3
Record name 4-Methacryloxyethyltrimellitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068183313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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